![molecular formula C17H27ClN4O B5501133 1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)

1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules such as "1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one" involves multiple steps, including the formation of key intermediates and the assembly of these components through various chemical reactions. For instance, similar compounds have been synthesized through the cyclization of amino acids with chloro ketones, leading to imidazo[1,2-a]pyridines structures as potential intermediates or final products. These methods typically involve the use of catalysts or specific reaction conditions to achieve the desired structural complexity and functionalization (Starrett et al., 1989).

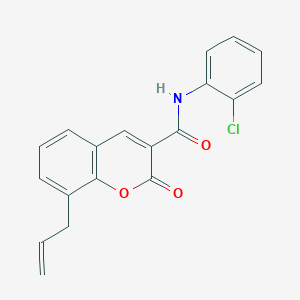

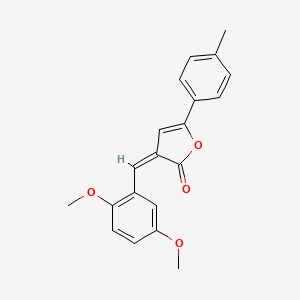

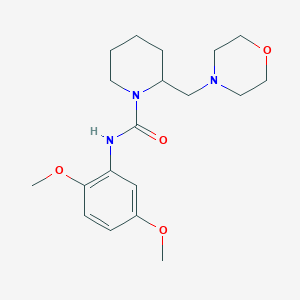

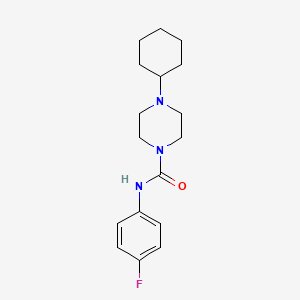

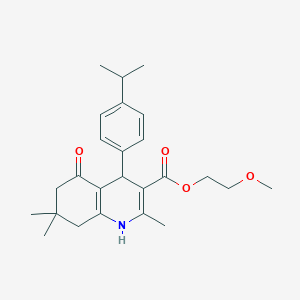

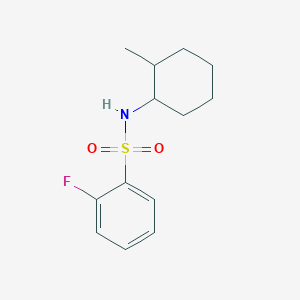

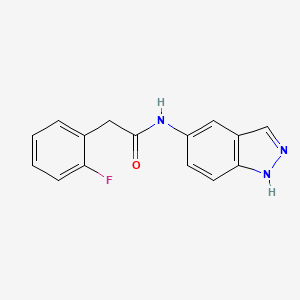

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography and NMR spectroscopy, which provide detailed information on the arrangement of atoms and the stereochemistry of the molecule. The structure of similar compounds reveals a complex arrangement of rings and substituents, indicating a specific spatial configuration essential for biological activity (Pfaffenrot et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving "this compound" are influenced by its functional groups. The presence of imidazole, piperidine, and pyrrolidinone moieties in the molecule suggests that it can undergo a variety of chemical reactions, such as nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions are crucial for the further functionalization and derivatization of the compound for potential therapeutic applications.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in biological systems and its formulation into dosage forms for therapeutic use. The solubility of related compounds in various solvents can be enhanced by structural modifications, such as the introduction of polar substituents or the formation of salts (Shibuya et al., 2018).

Scientific Research Applications

Neonicotinoid Insecticides and Imidacloprid

Research on imidacloprid, a compound with structural similarity to the query, focuses on its role as a neonicotinoid insecticide. Studies have detailed its effects on human health following exposure, providing insights into toxicology and safety profiles necessary for developing safer pesticides and understanding human exposure risks (Wu, Lin, & Cheng, 2001).

Metabolism and Disposition Studies

Investigations into the metabolism and disposition of compounds with complex structures, similar to the query, contribute to pharmacokinetics and pharmacodynamics knowledge. For example, research on BMS-690514, an inhibitor targeting multiple receptors, has elucidated its absorption, metabolization, and excretion profiles in humans, providing a framework for understanding similar compounds' behavior within biological systems (Christopher et al., 2010).

Environmental Exposure and Public Health

Studies on environmental exposure to chemicals, like organophosphorus and pyrethroid pesticides, offer insights into potential public health impacts. Such research emphasizes the importance of monitoring and regulating chemical exposures to protect vulnerable populations, including children (Babina et al., 2012).

Carcinogenic Potential of Heterocyclic Amines

Research into the carcinogenic potential of heterocyclic amines in cooked meats has implications for dietary guidelines and cancer risk assessment. Studies focusing on the formation, metabolism, and exposure to these compounds can guide public health recommendations and food preparation practices to minimize cancer risks (Ushiyama et al., 1991).

properties

IUPAC Name |

1-[1-[(2-butyl-4-chloro-1H-imidazol-5-yl)methyl]piperidin-3-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27ClN4O/c1-2-3-7-15-19-14(17(18)20-15)12-21-9-4-6-13(11-21)22-10-5-8-16(22)23/h13H,2-12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDLHXVHZHSRNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1)CN2CCCC(C2)N3CCCC3=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)

![4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide](/img/structure/B5501111.png)

![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)

![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5501117.png)

![N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide](/img/structure/B5501125.png)

![N-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5501146.png)

![N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5501155.png)